(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an azido group, a benzyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: This step involves the benzylation of the oxazolidinone ring using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, amines, thiols, DMF, and other polar aprotic solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon, and ethanol.
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates, and organic solvents like toluene.
Major Products
Substitution Reactions: Formation of substituted amines or thiols.
Reduction Reactions: Formation of primary amines.
Cycloaddition Reactions: Formation of triazole derivatives.
Scientific Research Applications
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential as a precursor in the synthesis of antimicrobial agents, particularly those targeting resistant bacterial strains.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one depends on its specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages via the Huisgen cycloaddition reaction. In antimicrobial applications, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinone antibiotics.
Comparison with Similar Compounds
Similar Compounds
®-4-Phenyloxazolidin-2-one: A related oxazolidinone compound with a phenyl group instead of a benzyl group.
®-4-Benzyl-2-oxazolidinone: Similar structure but lacks the azido group.
®-3-(4-Azidobutanoyl)-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one is unique due to the presence of both the azido and benzyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the benzyl group provides additional stability and lipophilicity.
Properties
CAS No. |
184091-94-9 |
---|---|
Molecular Formula |
C14H16N4O3 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H16N4O3/c15-17-16-8-4-7-13(19)18-12(10-21-14(18)20)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI Key |
SOMOSMJAHBOCTH-GFCCVEGCSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CCCN=[N+]=[N-])CC2=CC=CC=C2 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCN=[N+]=[N-])CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.